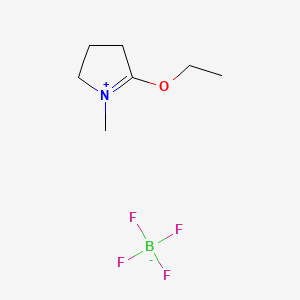

5-Ethoxy-1-methyl-3,4-dihydro-2H-pyrrol-1-ium tetrafluoroborate

Descripción

Propiedades

IUPAC Name |

5-ethoxy-1-methyl-3,4-dihydro-2H-pyrrol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO.BF4/c1-3-9-7-5-4-6-8(7)2;2-1(3,4)5/h3-6H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWFBJTUBUUWGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCOC1=[N+](CCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515437 | |

| Record name | 5-Ethoxy-1-methyl-3,4-dihydro-2H-pyrrol-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706-50-3 | |

| Record name | 5-Ethoxy-1-methyl-3,4-dihydro-2H-pyrrol-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1-methyl-3,4-dihydro-2H-pyrrol-1-ium tetrafluoroborate typically involves the reaction of 5-ethoxy-1-methyl-3,4-dihydro-2H-pyrrole with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the careful handling of reagents and the use of advanced purification techniques to obtain high-quality this compound .

Análisis De Reacciones Químicas

Types of Reactions

5-Ethoxy-1-methyl-3,4-dihydro-2H-pyrrol-1-ium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the chemical structure of the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-Ethoxy-1-methyl-3,4-dihydro-2H-pyrrol-1-ium tetrafluoroborate has the molecular formula and a molecular weight of approximately 215.00 g/mol . Its structure features a pyrrolidine ring with an ethoxy group, which contributes to its reactivity and utility in various chemical processes.

Catalytic Applications

One of the prominent applications of this compound is in catalysis. It has been utilized as a catalyst in olefin metathesis reactions, which are critical in organic synthesis for creating complex molecules from simpler ones. For instance, studies have demonstrated its effectiveness in facilitating reactions involving various substrates, leading to high yields of desired products .

Case Study: Olefin Metathesis

In a notable study, this compound was used to catalyze the metathesis of different olefins. The reaction conditions were optimized to achieve maximum efficiency, showcasing the compound's versatility and effectiveness as a catalyst .

Synthesis of Complex Molecules

The compound also plays a crucial role in the synthesis of complex organic molecules. Its reactivity allows it to serve as a building block for various chemical transformations. Researchers have reported successful syntheses of diverse compounds using this tetrafluoroborate salt as an intermediate or reagent .

Table: Synthesis Pathways Using this compound

| Reaction Type | Substrates Involved | Products Obtained |

|---|---|---|

| Olefin Metathesis | Various olefins | High-yield complex hydrocarbons |

| Nucleophilic Substitution | Alkyl halides and nucleophiles | Diverse alkylated products |

| Ring-opening Reactions | Epoxides | Functionalized cyclic compounds |

Material Science Applications

In addition to its synthetic utility, this compound is being explored for applications in material science. Its unique properties make it suitable for use in the development of advanced materials such as polymers and composites.

Case Study: Polymerization Processes

Recent research has indicated that this compound can act as an initiator for polymerization reactions, leading to the formation of novel polymeric materials with tailored properties. The ability to control polymer architecture through the use of this tetrafluoroborate salt opens new avenues for material design .

Mecanismo De Acción

The mechanism of action of 5-Ethoxy-1-methyl-3,4-dihydro-2H-pyrrol-1-ium tetrafluoroborate involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various biochemical processes, potentially affecting enzyme activity, signal transduction pathways, and cellular functions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects in Pyrrolium Salts

(a) 5-Methoxy-1-methyl-3,4-dihydro-2H-pyrrol-1-ium Tetrafluoroborate

- Structure : Differs by a methoxy (-OCH₃) group instead of ethoxy (-OCH₂CH₃).

- Synthesis : Prepared via reaction of aryl hydrazine with the pyrrolium salt, followed by cyclization using triethyl orthoformate .

- Reactivity: The methoxy group, being smaller and less electron-donating than ethoxy, may reduce steric hindrance but lower solubility in nonpolar solvents. This compound is used to synthesize triazolium salts for organocatalysis .

(b) 1-(2,6-Diisopropylphenyl)-2,2,4,4-tetramethyl-3,4-dihydro-2H-pyrrol-1-ium Tetrafluoroborate

- Structure : Bulky 2,6-diisopropylphenyl and tetramethyl substituents.

- Applications : Precursor to CAACs, which are highly stable carbenes used in transition-metal-free catalysis. The bulky substituents enhance steric protection, increasing carbene stability .

- Comparison : The ethoxy group in the target compound may offer moderate steric effects compared to the diisopropylphenyl group, balancing reactivity and stability.

Table 1: Structural and Functional Comparison of Pyrrolium Salts

Role of the Tetrafluoroborate Counterion

Tetrafluoroborate is a weakly coordinating anion widely used in ionic liquids and reactive intermediates. Comparisons with other tetrafluoroborate salts reveal:

- Pyridinium-Based Ionic Liquids : Pyridinium-BF₄⁻ salts exhibit lower lipase stabilization compared to bromide analogs, suggesting that the cation structure (pyrrolium vs. pyridinium) significantly impacts biological compatibility .

- Choline Tetrafluoroborate : A quaternary ammonium-BF₄⁻ salt with applications in eutectic solvents. Its hydrophilic cation contrasts with the hydrophobic pyrrolium ring of the target compound, highlighting how cation hydrophobicity influences solubility .

Research Findings and Implications

- Catalytic Utility : Pyrrolium-BF₄⁻ salts are less effective in lipase stabilization than pyridinium-Br⁻, emphasizing the need for anion optimization in enzymatic applications .

Actividad Biológica

5-Ethoxy-1-methyl-3,4-dihydro-2H-pyrrol-1-ium tetrafluoroborate is a quaternary ammonium compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.

This compound can be represented by the following chemical structure:

- Molecular Formula : CHBFN

- Molecular Weight : 209.99 g/mol

This compound features a pyrrolidine ring that is substituted with an ethoxy group and a methyl group, contributing to its unique chemical behavior.

Synthesis

The synthesis of this compound typically involves the reaction of 5-Ethoxy-2-pyrrolidinone with a suitable alkylating agent in the presence of tetrafluoroboric acid. The general reaction pathway can be summarized as follows:

- Starting Material : 5-Ethoxy-2-pyrrolidinone

- Reagents : Methyl iodide (or other alkylating agents), tetrafluoroboric acid

- Conditions : Stirring at room temperature followed by crystallization.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related pyrrolidine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against | Reference |

|---|---|---|

| 5-Ethoxy derivative | S. aureus, E. coli | |

| Pyrrolidine analogs | Pseudomonas aeruginosa |

Cytotoxicity

In vitro studies have also assessed the cytotoxic effects of this compound on cancer cell lines. The findings suggest that it may induce apoptosis in specific cancer cells, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Study 1: Antimicrobial Efficacy

A study conducted by Bojase et al. demonstrated that a series of pyrrolidine derivatives, including those structurally related to this compound, showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized disk diffusion methods to evaluate antimicrobial activity and reported zones of inhibition significantly greater than those observed with standard antibiotics .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the compound's effects on breast cancer cell lines. The study revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Mechanistic studies indicated that the compound may activate apoptotic pathways via caspase activation and increased reactive oxygen species (ROS) production .

Q & A

Q. What are the standard synthetic protocols for preparing 5-Ethoxy-1-methyl-3,4-dihydro-2H-pyrrol-1-ium tetrafluoroborate?

The compound is typically synthesized via iodonium salt formation or cyclization reactions. For example, analogous pyrrolidinium salts are prepared by reacting precursors like 5-methoxy-3,4-dihydro-2H-pyrrol-1-ium tetrafluoroborate with triethyl orthoformate under reflux conditions in anhydrous solvents (e.g., CHCl or MeCN). Key steps include:

- Use of BF·OEt as a fluorinating agent.

- Purification via silica gel column chromatography or recrystallization to achieve >98% purity .

- Structural confirmation via H NMR, C NMR, and F NMR to verify the tetrafluoroborate anion and substituent positions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Essential techniques include:

- NMR spectroscopy : F NMR is critical for confirming the presence of the BF anion (δ ≈ -150 to -152 ppm). H NMR should resolve signals for the ethoxy group (~1.3 ppm for CH, ~3.6 ppm for CH) and pyrrolidine ring protons (δ 2.5–3.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M]) and isotopic pattern matching the empirical formula (e.g., CHBFN) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in cyclization reactions?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents like MeCN enhance electrophilic reactivity, while additives (e.g., AcOH) stabilize intermediates .

- Temperature control : Reactions performed at 60–80°C reduce side products (e.g., dimerization) .

- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh)) may accelerate cross-coupling steps in precursor synthesis .

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

- Moisture sensitivity : The tetrafluoroborate anion hydrolyzes in aqueous media; storage in anhydrous conditions (e.g., desiccators) is critical .

- Thermal stability : Differential scanning calorimetry (DSC) data for analogous salts show decomposition above 200°C, suggesting reflux reactions should avoid exceeding this threshold .

Q. How can computational modeling aid in understanding the compound’s electronic structure and reactivity in catalysis?

- Density functional theory (DFT) : Predicts charge distribution, highlighting the electrophilic nature of the pyrrolidinium core.

- Molecular dynamics (MD) : Simulates solvent interactions to guide solvent selection for reactions .

- Mechanistic insights : Models cyclization pathways, such as amidrazone formation, to rationalize experimental yields .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Compare C NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw).

- Variable-temperature NMR : Resolves dynamic effects (e.g., ring puckering in the pyrrolidine moiety) that obscure signals .

- X-ray crystallography : Provides definitive structural confirmation if crystalline derivatives can be synthesized .

Methodological Tables

Table 1. Key Synthetic Parameters for Analogous Tetrafluoroborate Salts

Table 2. Diagnostic NMR Peaks for Structural Confirmation

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| F | -150 to -152 | BF anion |

| H | 1.3 (t), 3.6 (q) | Ethoxy group (-OCHCH) |

| H | 2.5–3.5 (m) | Pyrrolidine ring protons |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.